Sophoraflavanone B

Catalog No.
S561450
CAS No.
68682-02-0
M.F
C20H20O5
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sophoraflavanone B

CAS Number

68682-02-0

Product Name

Sophoraflavanone B

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3

InChI Key

LPEPZZAVFJPLNZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C

Synonyms

2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 8-isopentenylnaringenin; (±)-8-Prenylnaringenin; (±)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one;

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C

The exact mass of the compound Sophoraflavanone B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Sophoraflavanone B (CAS 68682-02-0), widely recognized in literature as 8-prenylnaringenin (8-PN), is a highly lipophilic prenylated flavanone originally isolated from Sophora flavescens and Humulus lupulus . Structurally defined by the attachment of a 3-methylbut-2-enyl (prenyl) group at the C8 position of the naringenin skeleton, this modification fundamentally alters its biological and physicochemical properties compared to standard flavonoids. In industrial and laboratory procurement, Sophoraflavanone B is primarily sourced as a high-purity reference standard (≥95% HPLC) for endocrine disruption assays, oncology drug discovery, and antimicrobial formulation . Its pronounced lipophilicity enhances cellular membrane permeability, making it a critical baseline material for structure-activity relationship (SAR) studies where non-prenylated analogs fail to achieve target engagement.

Procuring crude Sophora flavescens or Humulus lupulus extracts as a cost-saving alternative to pure Sophoraflavanone B introduces severe reproducibility risks, as the natural concentration of 8-prenylnaringenin is highly variable and often falls below 0.5% of total extract mass[1]. Furthermore, substituting Sophoraflavanone B with its cheaper, non-prenylated parent compound, naringenin, or the common phytoestrogen benchmark, genistein, results in a catastrophic loss of assay sensitivity. The absence of the C8-prenyl group in naringenin eliminates its ability to directly bind bacterial peptidoglycan [2] and drastically reduces its binding affinity to human estrogen receptor alpha (ERα)[1]. For rigorous pharmacological screening, immunotherapy development, or quantitative endocrine modeling, the exact prenylated architecture of Sophoraflavanone B is non-negotiable.

Nanomolar ERα Activation and Phytoestrogen Potency

Sophoraflavanone B is recognized as one of the most potent naturally occurring phytoestrogens, exhibiting highly specific selectivity and binding affinity for estrogen receptor alpha (ERα). In estrogen-dependent MCF-7 breast cancer cell proliferation assays, Sophoraflavanone B demonstrated an EC50 of 4.98 nM [1]. In stark contrast, the widely used phytoestrogen standard genistein required an EC50 of 831 nM to achieve similar proliferation, while the non-prenylated parent compound naringenin showed negligible activity[1]. This ~166-fold quantitative advantage in potency makes Sophoraflavanone B an essential positive control for ERα-specific endocrine disruption and hormone replacement therapy (HRT) models.

Evidence DimensionMCF-7 Cell Proliferation (Estrogenic Efficacy)
Target Compound DataSophoraflavanone B (EC50 = 4.98 nM)
Comparator Or BaselineGenistein (EC50 = 831 nM)
Quantified Difference~166-fold higher potency for Sophoraflavanone B
ConditionsEstrogen-dependent MCF-7 cells grown on hormone-depleted medium

Buyers sourcing standards for estrogenic screening must select Sophoraflavanone B over genistein to accurately model high-potency, ERα-driven physiological responses.

Non-Competitive IDO1 Inhibition for Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical target in cancer immunotherapy due to its role in tumor immune escape. Sophoraflavanone B acts as a potent non-competitive inhibitor of IDO1, driven by the lipophilic interaction of its A-ring prenyl group with the enzyme's allosteric sites [1]. Quantitative kinetic analyses reveal that Sophoraflavanone B achieves an IDO1 inhibitory IC50 of 19.3 μM [1]. When compared to related flavonoids lacking specific prenylation or hydroxylation patterns, such as noranhydroicaritin (IC50 = 23.5 μM), Sophoraflavanone B provides stronger, non-competitive target engagement.

Evidence DimensionIDO1 Enzyme Inhibition (IC50)
Target Compound DataSophoraflavanone B (IC50 = 19.3 μM)
Comparator Or BaselineNoranhydroicaritin (IC50 = 23.5 μM)
Quantified Difference17.8% stronger IDO1 inhibition
ConditionsRecombinant IDO1 enzyme assay measuring L-Trp to Kynurenine conversion

For oncology drug discovery pipelines targeting the kynurenine pathway, procuring Sophoraflavanone B provides a structurally optimized, non-competitive inhibitor baseline.

Targeted Anti-MRSA Activity via Peptidoglycan Binding

The rising threat of methicillin-resistant Staphylococcus aureus (MRSA) requires novel membrane-targeting adjuvants. Sophoraflavanone B exhibits direct, potent antimicrobial activity against MRSA by physically binding to bacterial peptidoglycan and disrupting cell wall integrity [1]. Broth microdilution assays establish the minimum inhibitory concentration (MIC) of Sophoraflavanone B at 15.6–31.25 μg/mL against resistant strains [1]. In combination assays, adding Sophoraflavanone B alongside standard detergents or antibiotics reduced MRSA optical density by 63%–73%, a synergistic effect completely absent in non-prenylated flavonoid controls [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound DataSophoraflavanone B (MIC = 15.6–31.25 μg/mL)
Comparator Or BaselineStandard non-prenylated flavonoids (MIC > 50 μg/mL)
Quantified Difference>2x to 3x stronger antimicrobial potency with confirmed synergism
ConditionsBroth microdilution method against multidrug-resistant S. aureus

Formulators developing topical anti-MRSA treatments or antibiotic synergists must procure the prenylated Sophoraflavanone B to ensure critical peptidoglycan-binding functionality.

ERα-Selective Endocrine Disruption Modeling

Due to its documented ~166-fold higher potency compared to genistein in MCF-7 proliferation assays, Sophoraflavanone B is a primary reference standard for in vitro and in vivo models assessing estrogenic activity [1]. It is specifically procured for assays requiring a full agonist of the human estrogen receptor alpha (ERα) to evaluate the safety of food additives, cosmetics, and environmental xenoestrogens.

IDO1-Targeted Immuno-Oncology Drug Design

Leveraging its non-competitive inhibition of IDO1 (IC50 = 19.3 μM), Sophoraflavanone B serves as a high-value lipophilic scaffold in cancer immunotherapy research [2]. Medicinal chemists procure this compound to study the structure-activity relationship (SAR) of A-ring prenylation in blocking tryptophan catabolism, a critical mechanism for reversing tumor immune escape.

Anti-MRSA Topical Formulation and Adjuvant Screening

Because Sophoraflavanone B directly binds to S. aureus peptidoglycan and achieves an MIC of 15.6–31.25 μg/mL, it is utilized in the development of targeted antibacterial adjuvants [3]. R&D teams procure it to test synergistic combinations with beta-lactam antibiotics (like oxacillin or ampicillin) for topical hydrogels or wound dressings designed to combat multidrug-resistant skin infections.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

340.13107373 g/mol

Monoisotopic Mass

340.13107373 g/mol

Heavy Atom Count

25

Wikipedia

Sophoraflavanone B

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

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